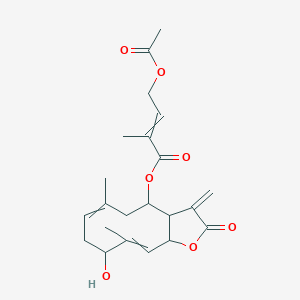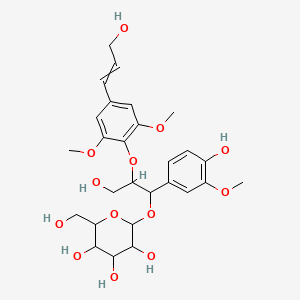
Pachysamine M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pachysamine M, also known as Compound 5, is a pregnane alkaloid . It is isolated from the natural plant Pachysandra terminalis Sieb. et Zucc . The molecular weight of this compound is 440.66 and its formula is C28H44N2O2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C28H44N2O2 . The SMILES representation of its structure isC/C(C)=C\\C(NC1=CC[C@]2(C)[C@@]3([H])CC[C@]4(C)C@@HC)C)CC[C@@]4([H])[C@]3([H])CC[C@@]2([H])C1=O)=O .
Applications De Recherche Scientifique
Anti-Ulcer Effects : Steroidal alkaloids like Pachysamine A, derived from plants like Pachysandra terminalis, have shown preventive effects on gastric lesions in stress-induced ulcers in mice. This suggests potential applications in treating gastrointestinal complaints (Watanabe et al., 1986).
Anticancer Activities : Various pregnane alkaloids, including pachysamines, have been isolated from plants like Pachysandra axillaris and evaluated for their inhibitory activities against different cancer cell lines. For example, some compounds showed moderate activities against lung, breast, and pancreatic cancer cells (Sun et al., 2010).
Cytotoxic Properties : Alkaloids such as pachysamine E, isolated from Pachysandra terminalis, demonstrated cytotoxic activity against leukemia cells, suggesting their potential as chemotherapeutic agents (Funayama et al., 2000).
Structural Identification : Research on the chemical constituents of various plants has led to the identification of steroid alkaloids like pachysamine A, contributing to the understanding of these compounds' chemical nature and potential applications (Lin et al., 1993).
Isolation of Novel Alkaloids : Studies have been conducted to isolate and characterize steroidal alkaloids from plants like Pachysandra Axillaris, which includes compounds structurally related to pachysamine (Ming, 1990).
Cytotoxic Activity Against Cancer Cells : Pregnane alkaloids isolated from Sarcococca ruscifolia, including pachysamine M, have been evaluated for their inhibitory activities against multiple types of cancer cells, indicating their potential use in cancer therapy (Zhang et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O2/c1-17(2)16-25(31)29-24-13-15-28(5)22-12-14-27(4)20(18(3)30(6)7)10-11-21(27)19(22)8-9-23(28)26(24)32/h13,16,18-23H,8-12,14-15H2,1-7H3,(H,29,31)/t18-,19-,20+,21-,22-,23-,27+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBGDMGTAHIUMI-ULXDPTIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CC=C(C4=O)NC(=O)C=C(C)C)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=C(C4=O)NC(=O)C=C(C)C)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)









![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)

